6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and antipsychotic activities.
Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is structurally similar and is used in the synthesis of antipsychotic drugs like paliperidone.
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: Another similar compound with applications in medicinal chemistry and pharmaceutical research.
Uniqueness
6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H14F2N2O |
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Molecular Weight |
252.26 g/mol |
IUPAC Name |
6-fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H14F2N2O/c14-7-9-2-1-5-17(8-9)13-16-11-4-3-10(15)6-12(11)18-13/h3-4,6,9H,1-2,5,7-8H2 |
InChI Key |
ZIKMZJIVRMDEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)F)CF |
Origin of Product |
United States |
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